molecular formula C21H24O3 B14505269 2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione CAS No. 64183-99-9

2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione

Cat. No.: B14505269
CAS No.: 64183-99-9
M. Wt: 324.4 g/mol
InChI Key: CXBHIWPIYQTTAH-UHFFFAOYSA-N
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Description

2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with a methoxy group and a dimethylocta-dienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride, followed by the introduction of the methoxy group through methylation. The dimethylocta-dienyl side chain can be attached via a Grignard reaction or other organometallic coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce hydroquinones.

Scientific Research Applications

2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethylocta-2,6-dien-1-yl acetate
  • 3,7-Dimethylocta-2,6-dien-1-yl palmitate
  • 3,7-Dimethylocta-2,6-dien-1-yl isobutyrate

Uniqueness

2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methoxy-naphthalene core and dimethylocta-dienyl side chain make it particularly versatile for various applications.

Properties

CAS No.

64183-99-9

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

2-(3,7-dimethylocta-2,6-dienyl)-3-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C21H24O3/c1-14(2)8-7-9-15(3)12-13-18-19(22)16-10-5-6-11-17(16)20(23)21(18)24-4/h5-6,8,10-12H,7,9,13H2,1-4H3

InChI Key

CXBHIWPIYQTTAH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)OC)C)C

Origin of Product

United States

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